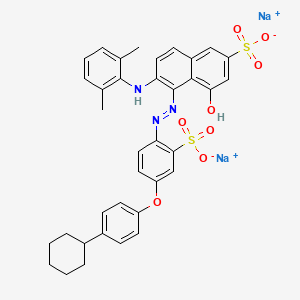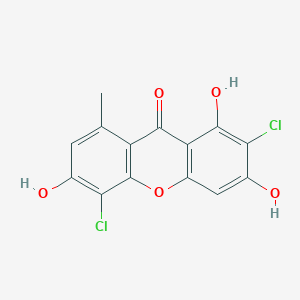
4-Formylphenyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl formate is an organic compound characterized by the presence of a formyl group (-CHO) attached to a phenyl ring, which is further esterified with formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl formate typically involves the esterification of 4-formylphenol with formic acid or its derivatives. One common method is the reaction of 4-formylphenol with formic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of alternative catalysts, such as solid acid catalysts, can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylphenyl formate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl formate.
Substitution: 4-Nitroformylphenyl formate (in the case of nitration).
Applications De Recherche Scientifique
4-Formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further functionalized to create a variety of derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It serves as a model substrate for investigating the mechanisms of formylation and defomylation reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-formylphenyl formate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can participate in various chemical transformations. In biological systems, the compound can interact with enzymes that catalyze formylation reactions, leading to the formation of formylated proteins or other biomolecules.
Molecular Targets and Pathways:
Enzymes: Formyltransferases that catalyze the transfer of formyl groups to substrates.
Pathways: Involvement in metabolic pathways related to the synthesis and degradation of formylated compounds.
Comparaison Avec Des Composés Similaires
4-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a formate ester.
4-Formylbenzoic acid: Contains a carboxylic acid group instead of a formate ester.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a formate ester.
Uniqueness: 4-Formylphenyl formate is unique due to its ester functionality, which imparts different reactivity compared to similar compounds. The presence of both formyl and ester groups allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
71298-06-1 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(4-formylphenyl) formate |
InChI |
InChI=1S/C8H6O3/c9-5-7-1-3-8(4-2-7)11-6-10/h1-6H |
Clé InChI |
ITNVPNIQTLUFOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


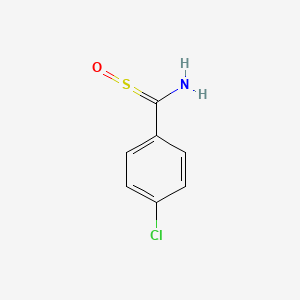
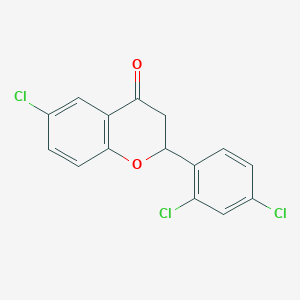
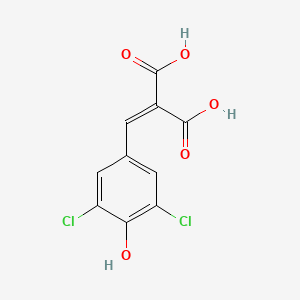

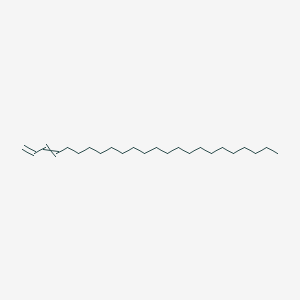
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

